4,4'-(Thiophene-2,5-diyl)dibenzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H10N2S |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-[5-(4-cyanophenyl)thiophen-2-yl]benzonitrile |
InChI |
InChI=1S/C18H10N2S/c19-11-13-1-5-15(6-2-13)17-9-10-18(21-17)16-7-3-14(12-20)4-8-16/h1-10H |
InChI Key |
HKDJGRLOXRXWOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(S2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Palladium-Catalyzed Cross-Coupling Strategies for 4,4'-(Thiophene-2,5-diyl)dibenzonitrile
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds. thieme-connect.com The construction of the aryl-thiophene-aryl backbone of this compound heavily relies on these methods.
Suzuki-Miyaura Cross-Coupling Protocols
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds, including those containing thiophene (B33073) rings. nih.gov This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. numberanalytics.com For the synthesis of this compound, this involves the reaction of a di-halogenated thiophene with a cyanophenylboronic acid derivative.
The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, base, and solvent. A commonly employed catalyst system is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. acs.orgresearchgate.net This air- and moisture-sensitive catalyst is often generated in situ or used as a stable complex.
The choice of base is also critical. An inorganic base such as sodium carbonate (Na2CO3) is frequently used to activate the organoboron species. researchgate.net A study on the coupling reaction of 2,5-dibromothiophene (B18171) with p-methoxyphenylboronic acid highlighted the importance of the base, where Na2CO3 solution led to the desired dicoupling product. guidechem.com
The reaction is typically carried out in a biphasic solvent system, such as a mixture of an organic solvent like dimethoxyethane (DME) and an aqueous solution of the base. researchgate.net The temperature of the reaction is another key parameter, with studies showing that subtle changes in reaction conditions can significantly impact the efficiency of the coupling. acs.org
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Source(s) |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] | acs.orgresearchgate.net |
| Base | Sodium Carbonate (Na2CO3) | researchgate.net |
| Solvent | Dimethoxyethane (DME) / Aqueous Na2CO3 | researchgate.net |
| Reactants | 2,5-Dibromothiophene, 4-Cyanophenylboronic acid | guidechem.comsigmaaldrich.com |
Optimizing the stoichiometry of the reactants and the solvent system is crucial for maximizing the yield and minimizing side products. numberanalytics.com The ratio of the boronic acid to the dihalothiophene, as well as the catalyst loading, are key variables to consider. Automated high-throughput screening and Design of Experiments (DoE) methodologies are increasingly being used to systematically vary these parameters and identify the optimal conditions for a given Suzuki coupling reaction. numberanalytics.comrsc.org
The choice of solvent can significantly influence reaction rates and yields. numberanalytics.com While traditional organic solvents like toluene (B28343) and tetrahydrofuran (B95107) (THF) are common, the use of "green" solvents like water is also being explored. numberanalytics.com The optimization process may involve screening different solvents and bases to find the most effective combination for the specific substrates being used. researchgate.net
After the reaction is complete, the desired product, this compound, must be isolated and purified. Standard workup procedures often involve quenching the reaction with water and extracting the product into an organic solvent. guidechem.com The organic layers are then combined, dried, and the solvent is removed under vacuum. guidechem.com
Purification is commonly achieved through techniques such as recrystallization or column chromatography. guidechem.comscirp.org Recrystallization from a suitable solvent, like acetonitrile (B52724), can yield a highly pure solid product. guidechem.com For more challenging separations, flash column chromatography using a silica (B1680970) gel stationary phase and an appropriate eluent system is employed. orgsyn.org
Other Established Cross-Coupling Variants for Aryl-Thiophene Linkages (e.g., Stille)
While the Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions can also be employed to form aryl-thiophene bonds. The Stille reaction, which couples an organotin compound with an organic halide, is a notable alternative. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and its use of air- and moisture-stable organostannane reagents. wikipedia.orgthermofisher.com However, a significant drawback of the Stille reaction is the high toxicity of the organotin compounds. wikipedia.org
Synthesis of Key Intermediates and Starting Materials
The successful synthesis of this compound relies on the availability of high-quality starting materials. The two primary precursors are a 2,5-dihalogenated thiophene and 4-cyanophenylboronic acid.
The most common dihalogenated thiophene used is 2,5-dibromothiophene. sigmaaldrich.comchemicalbook.com This can be synthesized by the direct bromination of thiophene. prepchem.comthieme-connect.com One method involves reacting thiophene with bromine in the presence of hydrobromic acid, which can produce 2,5-dibromothiophene in high yields. thieme-connect.com Another procedure describes the addition of bromine to a mixture of thiophene and benzene (B151609), followed by treatment with sodium hydroxide (B78521) and ethanol. prepchem.com
4-Cyanophenylboronic acid is another crucial starting material. chemicalbook.comnbinno.com It can be prepared from 4-bromobenzonitrile (B114466). A common synthetic route involves the reaction of 4-bromobenzonitrile with an organolithium reagent, such as n-butyllithium, at low temperatures, followed by quenching with a trialkyl borate, and subsequent acidic workup. guidechem.com The resulting boronic acid can then be purified by recrystallization. guidechem.com
Preparation of 2,5-Dibromothiophene Precursors
2,5-Dibromothiophene is a critical building block for introducing the central thiophene ring. guidechem.comsigmaaldrich.com It is typically synthesized by the direct bromination of thiophene. Several methods have been established to achieve this transformation with varying conditions and yields.
One common laboratory-scale method involves treating thiophene with bromine. For instance, adding 950 g of bromine to 297 g of thiophene, often in a solvent like benzene, leads to the formation of 2,5-dibromothiophene. prepchem.com The reaction proceeds with the evolution of hydrogen bromide gas. prepchem.com Another high-yield procedure involves reacting thiophene with bromine in 48% hydrobromic acid, which can produce yields greater than 90%. thieme-connect.com
An alternative to using elemental bromine is the use of N-Bromosuccinimide (NBS). In a typical procedure, thiophene is reacted with NBS in a solvent mixture such as acetic acid and chloroform. guidechem.com This method is often preferred for its milder conditions and easier handling of the brominating agent.
Below is a table summarizing common synthetic routes to 2,5-dibromothiophene:
Interactive Data Table: Synthesis of 2,5-Dibromothiophene| Starting Material | Reagent(s) | Solvent(s) | Typical Yield | Reference |
|---|---|---|---|---|
| Thiophene | Bromine | Benzene | Not specified | prepchem.com |
| Thiophene | Bromine | 48% Hydrobromic Acid | >90% | thieme-connect.com |
| Thiophene | N-Bromosuccinimide | Acetic Acid / Chloroform | Not specified | guidechem.com |
Synthesis of 4-Cyanophenylboronic Acid Pinacol (B44631) Ester and Related Organometallic Reagents
The benzonitrile (B105546) moieties are introduced via an organometallic reagent, most commonly 4-cyanophenylboronic acid pinacol ester. scbt.comfishersci.canih.gov This reagent is favored in Suzuki-Miyaura coupling reactions due to its stability, ease of handling, and functional group tolerance compared to the corresponding boronic acid. ed.ac.uk
A practical and scalable two-step process for preparing 4-aminophenylboronic acid pinacol ester, a related precursor, has been developed, which can be adapted. clockss.org A more direct route to the cyanophenyl derivative involves the Miyaura borylation, where an aryl halide is coupled with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst. youtube.com
For the synthesis of 4-cyanophenylboronic acid pinacol ester, a typical starting material would be 4-bromobenzonitrile. The reaction involves the palladium-catalyzed coupling of 4-bromobenzonitrile with B₂pin₂ using a suitable base, such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl₂. youtube.com
Table of Reagent Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| 4-Cyanophenylboronic acid pinacol ester | C₁₃H₁₆BNO₂ | 229.08 | 171364-82-2 |
Derivatization of Benzonitrile Moieties for Cross-Coupling
The "derivatization" of the benzonitrile moiety refers to the introduction of a reactive group that facilitates its participation in cross-coupling reactions. For the Suzuki-Miyaura reaction, converting the benzonitrile unit into an organoboron reagent, such as the aforementioned 4-cyanophenylboronic acid pinacol ester, is the key derivatization step. ed.ac.ukyoutube.com This transformation converts the relatively inert C-H bond of the benzonitrile ring into a C-B bond, which is activated for transmetalation in the palladium catalytic cycle. youtube.com
Development of Sustainable and Scalable Synthetic Pathways
Efforts toward developing more sustainable chemical syntheses focus on reducing waste, avoiding hazardous solvents, and utilizing renewable feedstocks. For the synthesis of thiophene-containing compounds, this includes exploring bio-based starting materials. mdpi.com
One potential avenue is the use of 2,5-thiophenedicarboxylic acid (TDCA), which can be derived from renewable resources like polysaccharides. mdpi.com While TDCA is typically used for producing polyesters, its chemical structure provides a bio-based platform for the thiophene core. mdpi.commdpi.com Synthetic routes could be developed to convert the carboxylic acid groups of TDCA into halogens, making it a sustainable alternative to the petroleum-derived 2,5-dibromothiophene.
Furthermore, scalability is a crucial factor for practical applications. The synthesis of the 4-aminophenylboronic acid pinacol ester has been successfully scaled up to kilogram quantities, demonstrating that the preparation of key precursors can be achieved on an industrial scale. clockss.org For the coupling step itself, the use of highly efficient modern catalysts and solvent-free methods like melt polycondensation, used in related polymer synthesis, could offer greener and more scalable alternatives to traditional solvent-based reactions. mdpi.com The optimization of catalyst loading and reaction times, as explored in various Suzuki-Miyaura couplings, also contributes to a more efficient and sustainable process. researchgate.netresearchgate.net
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and chemical environment of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
¹H NMR analysis would be used to identify the number and environment of hydrogen atoms in the 4,4'-(Thiophene-2,5-diyl)dibenzonitrile molecule. Due to the molecule's symmetry, a relatively simple spectrum would be anticipated. The protons on the thiophene (B33073) ring would likely appear as a singlet, while the protons on the two para-substituted benzene (B151609) rings would present as a pair of doublets. The exact chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would provide definitive information about the electronic environment and connectivity of these protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. For this molecule, distinct signals would be expected for the different carbon atoms: those in the thiophene ring, the carbons of the benzene rings (including those bonded to the thiophene and the nitrile groups), and the carbon atom of the nitrile group (-C≡N) itself. The chemical shift of the nitrile carbon typically appears in a characteristic downfield region of the spectrum.
Two-Dimensional NMR Techniques for Connectivity Assignments
To unambiguously assign the proton and carbon signals and confirm the molecule's structure, various 2D NMR experiments would be employed. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the benzene rings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate proton signals with their directly attached carbons and more distant carbons, respectively, confirming the link between the thiophene and benzonitrile (B105546) units. However, no specific 2D NMR studies for this compound were found in the literature search.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Identification of Characteristic Functional Group Frequencies (e.g., Nitrile, Thiophene)
For this compound, the IR spectrum would be expected to show a strong, sharp absorption band characteristic of the nitrile group (C≡N) stretching vibration, typically found in the range of 2220-2260 cm⁻¹. Additionally, specific vibrations associated with the thiophene ring, such as C-S stretching modes, would be anticipated, often appearing in the fingerprint region of the spectrum below 1500 cm⁻¹. sigmaaldrich.com Aromatic C-H and C=C stretching vibrations from both the thiophene and benzene rings would also be present.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugation and electronic structure. The spectrum of this compound would be expected to display strong absorption bands, likely in the UV or near-visible region, corresponding to π-π* transitions within the extended conjugated system formed by the interconnected thiophene and benzonitrile rings. The wavelength of maximum absorption (λmax) is a key indicator of the extent of electronic delocalization. While related thiophene-containing structures are known to absorb in the 380-430 nm range, specific data for the title compound is not available. sigmaaldrich.com
Analysis of Absorption Maxima and Band Shapes
The electronic absorption properties of conjugated molecules like this compound are governed by π-π* electronic transitions. The absorption spectrum is expected to show intense bands in the UV-visible region, characteristic of extended π-conjugated systems. The position of the absorption maximum (λmax) and the shape of the band are sensitive to the molecular structure and the surrounding environment.
In related 2,5-bis(phenyl)thiophene derivatives, the electronic properties are influenced by both the electron-donating thiophene core and the nature of the substituents on the terminal phenyl rings. The cyano groups in this compound are electron-withdrawing, which can lead to intramolecular charge transfer (ICT) from the thiophene ring to the benzonitrile moieties upon photoexcitation. This ICT character can cause the absorption bands to be broad and sensitive to solvent polarity, a phenomenon known as solvatochromism. researchgate.net
For instance, studies on similar thiophene-based dyes show a red-shift (a shift to longer wavelengths) in the absorption maximum as the solvent polarity changes. uobaghdad.edu.iq In a study of 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, the absorption maximum shifted from 558 nm in propylene (B89431) carbonate to 570 nm in the less polar solvent toluene (B28343), indicating the sensitivity of the electronic structure to the local environment. uobaghdad.edu.iq Similarly, 2-cyano 4-thienylazothiophene dyes exhibit significant solvatochromism, with λmax shifting to higher values in more polar solvents like DMF compared to methanol (B129727) or acetone. ekb.eg This suggests that the absorption spectrum of this compound would likely exhibit similar behavior, with the precise λmax value being dependent on the solvent used for the measurement.
Table 1: Solvent Effects on Absorption Maxima for a Related Thiophene Compound This interactive table shows the absorption maxima (λmax) of 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione in various solvents, illustrating the principle of solvatochromism. uobaghdad.edu.iq
| Solvent | Dielectric Constant (ε) | λmax (nm) |
| Cyclohexane | 2.02 | 569 |
| Toluene | 2.38 | 570 |
| Diethyl Ether | 4.34 | 563 |
| Dichloromethane (DCM) | 8.93 | 563 |
| Acetonitrile (B52724) | 37.5 | 558 |
| Propylene Carbonate (P.C.) | 65.1 | 558 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of compounds through fragmentation analysis. For this compound, the molecular formula is C₁₈H₁₀N₂S, corresponding to an exact molecular weight of 286.35 g/mol . bldpharm.comsigmaaldrich.com
In a mass spectrometry experiment, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion [M]⁺ would be measured, confirming the molecular weight. Subsequent fragmentation would provide insight into the compound's structure. While a specific fragmentation pattern for this exact compound is not publicly available, a predictive pattern can be inferred based on its structure. Likely fragmentation pathways would involve the cleavage of the single bonds connecting the central thiophene ring to the two benzonitrile rings, which are the most labile points in the structure. This could lead to the formation of characteristic fragments such as the benzonitrile radical cation and the thiophene-benzonitrile radical cation.
X-ray Diffraction Methodologies for Crystalline Structure
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique provides detailed information on bond lengths, bond angles, molecular conformation, and intermolecular interactions.
Single-Crystal X-ray Diffraction Data Acquisition and Refinement Principles
The process of single-crystal XRD involves several key steps. First, a high-quality single crystal of the compound is grown and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. researchgate.net The intensities and positions of these diffracted spots are meticulously recorded by a detector.
This diffraction data is then used to solve the crystal structure. The process involves determining the unit cell dimensions and the space group, which describes the symmetry of the crystal lattice. An initial structural model is generated and then refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement. researchgate.net The quality of the final structure is assessed by parameters like the R-factor.
A detailed crystallographic study on the closely related compound 4,4'-[Thiophene-2,5-diylbis(ethyne-2,1-diyl)]dibenzonitrile provides a clear example of the data obtained from such an analysis. researchgate.netnih.gov
Table 2: Crystallographic Data for the Analogous Compound 4,4'-[Thiophene-2,5-diylbis(ethyne-2,1-diyl)]dibenzonitrile researchgate.netnih.gov
| Parameter | Value |
| Chemical Formula | C₂₂H₁₀N₂S |
| Formula Weight | 334.38 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.4557 (11) |
| b (Å) | 19.467 (4) |
| c (Å) | 15.592 (3) |
| β (°) | 91.89 (3) |
| Volume (ų) | 1655.1 (6) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 173 |
| R-factor (R₁) | 0.048 |
| wR-factor (wR₂) | 0.107 |
Analysis of Molecular Conformation and Planarity in Related Thiophene-Aryl Systems
The degree of planarity between the central thiophene ring and the attached aryl groups is a critical factor influencing the electronic properties of these materials. While extended conjugation favors a planar conformation to maximize π-orbital overlap, steric hindrance between adjacent rings can force the molecule to adopt a twisted, non-planar geometry. thieme-connect.com
In the crystal structure of the analogous compound, 4,4'-[Thiophene-2,5-diylbis(ethyne-2,1-diyl)]dibenzonitrile, the molecule exhibits significant non-planarity. researchgate.netnih.gov One of the benzene rings is nearly coplanar with the central thiophene ring, while the other is substantially twisted. This twisting is often a compromise to optimize crystal packing and intermolecular interactions. nih.gov Similar deviations from planarity are observed in other thiophene-aryl systems. For example, in certain benzothiophene (B83047) derivatives, the thiophene ring system can be almost orthogonal to an attached phenyl ring. nih.gov
Table 3: Selected Dihedral Angles in a Related Thiophene-Aryl System researchgate.netnih.gov
| Ring System 1 | Ring System 2 | Dihedral Angle (°) |
| Thiophene Ring | Benzene Ring 1 | 7.21 (16) |
| Thiophene Ring | Benzene Ring 2 | 39.58 (9) |
Investigation of Supramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) in Analogous Compounds
The solid-state packing of thiophene-based molecules is directed by a network of non-covalent supramolecular interactions. These include conventional and non-conventional hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. aip.orgnih.gov
In the crystal structure of 4,4'-[Thiophene-2,5-diylbis(ethyne-2,1-diyl)]dibenzonitrile, molecules form centrosymmetric dimers through non-classical C-H···S hydrogen bonds. nih.gov These dimers then arrange into stacks with a notable interplanar spacing of 3.44 Å, which is indicative of π-π stacking interactions. Additionally, C-H···N hydrogen bonds link these stacks together, creating a robust three-dimensional architecture. researchgate.netnih.gov Such interactions are fundamental in governing the optoelectronic properties of the material in the solid state. thieme-connect.com
Table 4: Supramolecular Interactions in the Crystal Structure of an Analogous Compound researchgate.netnih.gov
| Interaction Type | Description | Key Metric |
| Hydrogen Bonding | Non-classical C-H···S bonds forming dimers. | - |
| Hydrogen Bonding | C-H···N bonds linking adjacent molecular stacks. | - |
| π-π Stacking | Stacking of hydrogen-bonded dimers. | Interplanar spacing: 3.44 Å |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Investigations of Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of medium to large-sized molecules.
The geometric arrangement of atoms within a molecule is fundamental to its properties. DFT calculations are employed to find the most stable three-dimensional structure, known as the optimized geometry. For 4,4'-(Thiophene-2,5-diyl)dibenzonitrile, the key conformational aspect is the dihedral angle between the central thiophene (B33073) ring and the adjacent phenyl rings.
Theoretical studies on analogous structures, such as oligomers containing thiophene and phenyl rings, indicate that the planarity of the molecule is a critical factor. In the solid state, intermolecular interactions can influence the conformation. For instance, in a related compound, 4,4′-[Thiophene-2,5-diylbis(ethyne-2,1-diyl)]dibenzonitrile, X-ray crystallography revealed a non-planar structure, with one benzene (B151609) ring twisted significantly out of the plane of the thiophene ring. This deviation from planarity is often a result of optimizing packing in the solid state. In the gaseous phase or in solution, as modeled by DFT, the molecule is expected to adopt a more planar conformation to maximize π-conjugation, though some degree of torsion is anticipated due to steric hindrance between the hydrogen atoms on the thiophene and phenyl rings.
Table 1: Selected Optimized Geometrical Parameters for a Structurally Similar Compound (2,5-diphenylthiophene) from DFT Calculations
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C(thiophene)-C(phenyl) | 1.45 | - | - |
| C-S (thiophene) | 1.74 | - | - |
| C=C (thiophene) | 1.38 | - | - |
| C-C-S (thiophene) | - | 111.5 | - |
| C-C=C (thiophene) | - | 130.0 | - |
| Thiophene-Phenyl | - | - | ~20-30 |
Note: Data is for the 2,5-diphenylthiophene (B121853) core and serves as an approximation. The presence of nitrile groups would likely have a minor influence on these core parameters.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in a molecule's electronic behavior, governing its reactivity and optical properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter.
For π-conjugated systems like this compound, the HOMO is typically a π-bonding orbital delocalized across the entire conjugated backbone, while the LUMO is a corresponding π*-antibonding orbital. DFT calculations on similar D-π-A (Donor-π-Acceptor) chromophores with a 2,5-diphenyl thiophene linker show that the HOMO is largely centered on the electron-rich thiophene and phenyl rings, while the LUMO is influenced by the electron-withdrawing nitrile groups. The presence of these nitrile groups is expected to lower the energy of the LUMO and result in a smaller HOMO-LUMO gap compared to the unsubstituted parent molecule.
Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for an Analogous 2,5-Diphenylthiophene System with an Electron-Withdrawing Group
| Orbital | Energy (eV) |
| HOMO | -6.0 to -6.5 |
| LUMO | -2.5 to -3.0 |
| HOMO-LUMO Gap | 3.0 to 4.0 |
Note: These values are illustrative and based on DFT calculations for structurally related compounds. The exact values for this compound would require specific calculations.
The electron density distribution reveals how electrons are spread throughout the molecule. An electrostatic potential (ESP) map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
In this compound, the ESP map is expected to show a high electron density (negative potential, typically colored red or yellow) around the nitrogen atoms of the nitrile groups and the sulfur atom of the thiophene ring due to the presence of lone pairs of electrons. Conversely, the hydrogen atoms of the phenyl and thiophene rings would exhibit a lower electron density (positive potential, typically colored blue). The conjugated π-system of the rings would show an intermediate electron density. These maps are invaluable for predicting how the molecule will interact with other molecules and its potential sites for chemical reactions.
Based on the HOMO and LUMO energies obtained from DFT calculations, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.
Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.
For this compound, the presence of the electron-withdrawing nitrile groups would lead to a relatively high electronegativity and electrophilicity index, suggesting it can act as a good electron acceptor.
Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the nitrogen atoms of the nitrile groups are expected to be susceptible to electrophilic attack, while certain carbon atoms in the phenyl rings might be prone to nucleophilic attack.
Theoretical Prediction of Optical and Electronic Properties
Time-dependent DFT (TD-DFT) is a powerful computational method for simulating the ultraviolet-visible (UV-Vis) absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, a theoretical spectrum can be generated.
For this compound, the primary absorption band in the UV-Vis spectrum is expected to correspond to the π-π* transition from the HOMO to the LUMO. The position of the maximum absorption wavelength (λmax) is directly related to the HOMO-LUMO gap; a smaller gap generally leads to a longer λmax (a red shift).
Theoretical studies on similar conjugated thiophene-phenyl systems have shown that extending the π-conjugation and introducing electron-withdrawing groups can lead to a bathochromic (red) shift in the absorption spectrum. Therefore, this compound is predicted to absorb at a longer wavelength than benzene or thiophene alone. The simulated spectrum would likely show a strong absorption peak in the near-UV or visible region of the electromagnetic spectrum.
Table 3: Predicted UV-Vis Absorption Data for a Structurally Similar Conjugated Thiophene Derivative
| Transition | Calculated λmax (nm) | Oscillator Strength (f) |
| S0 → S1 (HOMO → LUMO) | ~350 - 400 | > 1.0 |
Note: This is a predicted range based on TD-DFT calculations for analogous compounds. The oscillator strength (f) is a measure of the intensity of the absorption.
Advanced Applications in Organic Electronic Materials and Polymeric Systems
Monomeric Precursor in Conjugated Polymer Synthesis
The compound serves as a key monomer in the development of conjugated polymers, materials renowned for their semiconductor properties. The specific arrangement of donor (thiophene) and acceptor (benzonitrile) moieties within the monomer unit is fundamental to tuning the optoelectronic characteristics of the resulting polymers.
Utilization in Thiophene-Based Conjugated Polymers
4,4'-(Thiophene-2,5-diyl)dibenzonitrile is incorporated into thiophene-based polymer backbones to create donor-acceptor (D-A) systems. This design strategy is crucial for developing low band gap materials. The alternation of electron-donating thiophene (B33073) units with electron-accepting units, such as the benzonitrile (B105546) groups in this monomer, facilitates intramolecular charge transfer (ICT), which effectively lowers the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The synthesis of such polymers often relies on metal-catalyzed cross-coupling reactions, like those developed by Yamamoto and McCullough for producing regioregular polythiophenes, which ensures a well-defined polymer structure with predictable properties. nih.gov The inclusion of thiophene-flanked benzothiadiazole derivatives is another common strategy to produce high-performance conjugated polymers for optoelectronic devices. researchgate.net
Electrochemical Polymerization Techniques
Electrochemical polymerization is a powerful method for synthesizing conjugated polymers directly onto an electrode surface. This technique allows for the formation of thin, uniform polymer films with controllable thickness and morphology. For monomers like this compound, electropolymerization would proceed via the oxidation of the thiophene ring, creating radical cations that couple to form the polymer chain. tubitak.gov.tr The process is typically carried out in an electrolyte solution containing the monomer and a supporting electrolyte. nih.gov The initial oxidation potentials of the monomers are a key parameter in determining the feasibility and conditions for electrochemical synthesis. tubitak.gov.tr Copolymers can also be readily prepared using this method by controlling the feed ratio of different monomers, allowing for the fine-tuning of the resulting material's electrochemical and optical properties. nih.govtubitak.gov.tr
Chemical Polymerization Routes (e.g., Oxidative Polymerization)
Chemical polymerization offers a scalable approach to producing larger quantities of thiophene-based polymers. Oxidative polymerization, using reagents like iron(III) chloride (FeCl₃), is a common method. researchgate.net More advanced and controlled polymerization methods include catalyst-transfer polycondensation reactions, such as Kumada-type and Stille coupling, often catalyzed by nickel or palladium complexes. nih.gov These methods enable the synthesis of regioregular polymers, where the monomer units are linked in a specific, repeating orientation (e.g., head-to-tail), which is critical for achieving high charge carrier mobility. nih.gov Direct (hetero)arylation polymerization (DHAP) has also emerged as an efficient method for synthesizing various thiophene-containing copolymers. researchgate.netfrontiersin.org
Influence of Monomer Structure on Polymer Electronic Band Gap and Charge Transport
The structure of the this compound monomer has a profound impact on the electronic properties of the resulting polymer.
Electronic Band Gap: The alternating donor-acceptor character introduced by the thiophene and benzonitrile groups is a primary determinant of the polymer's electronic band gap. This intramolecular charge transfer significantly reduces the band gap, shifting the polymer's absorption and emission to longer wavelengths. nih.gov Studies on similar D-A copolymers have shown that this approach can yield materials with band gaps as low as 1.32 eV. tubitak.gov.tr The introduction of linkers like ethynylene units between donor and acceptor moieties can further lower the band gap by promoting a more planar polymer backbone. mdpi.com
| Property | Influence of Monomer Structure | Research Finding |
| Electronic Band Gap | Alternating donor-acceptor units lower the HOMO-LUMO gap through Intramolecular Charge Transfer (ICT). | Copolymers of donor-acceptor monomers can achieve low band gaps, for instance, 1.32 eV for a copolymer of a thienyl benzothiadiazole derivative and EDOT. tubitak.gov.tr |
| Charge Transport | Rigid, planar monomer structures promote π-π stacking in the solid state, creating efficient pathways for charge transport. | The planarity of polymer backbones is a key factor in determining physical and electrochemical properties. frontiersin.org |
| Optical Properties | The ICT character leads to red-shifted absorption and emission spectra. | Ethynylene-thiophene spacers in polymers lead to red-shifted absorption maxima compared to thiophene-only spacers due to more planar structures. mdpi.com |
Building Block for Covalent Organic Frameworks (COFs) and Porous Conjugated Polymers
Beyond linear polymers, the dinitrile functionality of this compound makes it an ideal building block for constructing highly ordered, porous, two-dimensional or three-dimensional networks known as Covalent Organic Frameworks (COFs).
Integration into Covalent Triazine Frameworks (CTFs)
Covalent Triazine Frameworks are a subclass of COFs characterized by their high thermal and chemical stability, constructed from the cyclotrimerization of nitrile-containing monomers. rsc.orgmdpi.com In this synthesis, the nitrile groups of three monomer molecules react to form a highly stable 1,3,5-triazine (B166579) ring, which serves as the linking node of the framework.
The use of this compound as the linear linker in this reaction would result in a thiophene-containing CTF (TP-CTF). mdpi.com The synthesis is often performed under ionothermal conditions, using a molten salt like zinc chloride (ZnCl₂) at high temperatures (e.g., 400-600 °C), or through acid-catalyzed reactions. rsc.orgmdpi.com The resulting TP-CTF would possess inherent porosity and a high surface area, combined with the electronic properties of the thiophene-benzonitrile unit. mdpi.com These materials are investigated for applications in gas storage and separation, and as heterogeneous photocatalysts, where the combination of a π-conjugated framework and visible-light absorption proves advantageous. rsc.orgmdpi.com
| Framework Type | Monomer | Synthesis Method | Key Properties & Applications |
| DPhBTBT-CTF | 4,4′-(benzo[b]benzo nih.govrsc.orgthieno[2,3-d]thiophene-2,7-diyl)dibenzonitrile | Acid-catalyzed cyclotrimerization | Visible-light absorption, heterogeneous photocatalysis for organic synthesis. rsc.org |
| pBN-CTF | 4,4′-(phenazine-5,10-diyl)dibenzonitrile | Ionothermal synthesis (molten ZnCl₂) | High BET surface area (up to 1460 m²g⁻¹), CO₂ adsorption and separation. mdpi.compreprints.org |
| TP-CTF | This compound (hypothetical based on similar structures) | Cyclotrimerization of nitriles | Porosity, π-conjugation, potential for photocatalysis and gas separation. mdpi.com |
Development of Organic Electronic and Optoelectronic Devices
In the field of organic light-emitting diodes (OLEDs), this compound and its derivatives are valued as core building blocks for emissive materials. The rigid and planar molecular structure imparts good thermal stability and facilitates charge transport, both of which are essential for high-performance OLEDs.
Researchers have synthesized novel blue-emitting materials by incorporating this core unit and end-capping it with various aromatic groups. These materials have demonstrated high thermal stability and have been used to fabricate efficient blue electroluminescent devices. The electron-withdrawing cyano groups play a crucial role in tuning the electronic properties of the molecule, thereby improving electron injection and transport within the OLED.
The electron-deficient character of this compound, conferred by the two cyano groups, makes it a suitable component for n-type (acceptor) materials in organic photovoltaic (OPV) devices. Small molecule acceptors featuring a central thiophene core flanked by electron-withdrawing benzonitrile units have been designed and synthesized for use in the active layer of OPV cells.
The energy levels of these materials can be fine-tuned by modifying the peripheral molecular structure, which allows for the optimization of key solar cell parameters such as open-circuit voltage and short-circuit current. The planarity of the molecule promotes intermolecular π-π stacking, which is beneficial for efficient charge transport within the photovoltaic device.
The distinct, rigid, rod-like structure of this compound positions it as a promising candidate for applications in nanoelectronic circuits, specifically as a molecular wire. The conjugated π-electron system that extends across the thiophene and benzene (B151609) rings facilitates the conduction of electrical current along the molecule's axis.
Experimental studies using techniques like scanning tunneling microscopy break-junction (STM-BJ) have measured the conductance of single molecules of thiophene-based compounds, confirming their ability to function as components in nanoscale electronic devices. The terminal cyano groups can also act as effective anchoring points for connecting the molecule to metal electrodes.
Coordination Chemistry and Metal-Organic Systems
The nitrogen atoms of the cyano groups in this compound render it an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The linear and rigid geometry of this dinitrile linker facilitates the formation of well-defined and predictable network structures through coordination with metal ions or clusters.
The properties of the resulting metal-organic systems, including their porosity, stability, and catalytic activity, can be systematically tailored by selecting different metal ions and controlling the coordination environment. For example, the coordination of this ligand with silver(I) ions has led to the formation of coordination polymers with unique structural motifs and interesting luminescent properties, which are influenced by both the organic linker and the metal center.
Ligand Functionality of Terminal Cyano Groups
The defining characteristic of this compound in the context of coordination chemistry is the presence of terminal cyano (-C≡N) groups. The nitrogen atom of the nitrile moiety possesses a lone pair of electrons, making it an effective Lewis base. This allows it to function as a monodentate ligand, coordinating to electron-deficient transition metal centers. oup.comtaylorandfrancis.com This coordination ability is fundamental to its use in constructing larger, functional molecular systems.
Synthesis and Characterization of Transition Metal Complexes (e.g., Ruthenium)
The terminal cyano groups of thiophene-based nitrile ligands are well-suited for coordinating with transition metals like ruthenium. oup.com While specific studies detailing the synthesis of ruthenium complexes with this compound are not extensively documented, the synthesis of related complexes provides a clear blueprint. Typically, the synthesis involves reacting the nitrile-containing ligand with a suitable ruthenium precursor, such as a ruthenium(II) compound with labile (easily replaceable) ligands like acetonitrile (B52724) or cyclooctadiene. oup.comtandfonline.com
For instance, a common synthetic route involves refluxing the ligand with a ruthenium precursor like [RuCl2(COD)]x or [Ru(dppm)2Cl2] in an appropriate solvent. tandfonline.comuni-konstanz.de The nitrile ligands substitute the labile ligands to form a stable ruthenium-nitrile complex. The synthesis of a dinuclear complex, where each cyano group of this compound coordinates to a separate ruthenium center, could be envisioned by controlling the stoichiometry of the reactants.
The characterization of such complexes would rely on a suite of spectroscopic and analytical techniques to confirm the structure and coordination environment.
Table 1: Techniques for Characterization of Ruthenium-Nitrile Complexes
| Technique | Expected Observations and Insights |
| FTIR Spectroscopy | A noticeable shift in the C≡N stretching frequency upon coordination to the ruthenium center. This shift is a direct indicator of the change in the electronic environment of the cyano group. |
| NMR Spectroscopy (¹H, ¹³C) | Changes in the chemical shifts of the protons and carbons on the benzonitrile and thiophene rings upon complexation. The symmetry of the resulting complex can also be determined. oup.comnih.gov |
| UV-Visible Spectroscopy | The appearance of new absorption bands in the visible region, corresponding to metal-to-ligand charge transfer (MLCT) transitions from the ruthenium d-orbitals to the π* orbitals of the ligand. researchgate.netacs.orgnih.gov |
| X-ray Crystallography | Provides definitive proof of the molecular structure, including Ru-N bond lengths and angles, the overall geometry of the complex (e.g., octahedral), and intermolecular packing interactions. acs.org |
| Electrochemistry (e.g., Cyclic Voltammetry) | Reveals the redox properties of the complex, showing how the oxidation and reduction potentials of the ruthenium center and the ligand are altered upon coordination. elsevierpure.com |
Modulation of Electronic and Optical Properties upon Metal Coordination
Coordinating this compound to a transition metal center like ruthenium is a powerful strategy to modulate its material properties. This coordination significantly alters the electronic structure of the ligand, leading to new and potentially useful optical and electronic characteristics.
Upon complexation, the interaction between the metal's d-orbitals and the ligand's π-system creates new molecular orbitals. A key consequence is the emergence of Metal-to-Ligand Charge Transfer (MLCT) transitions. nih.govosti.govosti.gov These transitions typically occur at lower energies than the internal π-π* transitions of the free ligand, resulting in the absorption of visible light and giving color to the complex. researchgate.netnih.gov The energy of this MLCT band can be tuned by modifying the metal center or the ligand structure, allowing for precise control over the material's color and absorption spectrum.
Furthermore, coordination to an electron-rich metal center can increase the electron density on the ligand, affecting its frontier molecular orbital (HOMO/LUMO) energies. elsevierpure.com This change directly impacts the material's band gap and its properties as an organic semiconductor. Research on related thiophene-based systems has shown that metal coordination can influence the electronic properties of the entire assembly. mdpi.com For applications in nonlinear optics, coordination to ruthenium centers is known to significantly enhance the first molecular hyperpolarizability (β), a key parameter for second-order nonlinear optical materials. This enhancement arises from the charge-transfer character introduced by the metal-ligand interaction.
Table 2: Effects of Metal Coordination on Material Properties
| Property | Change Upon Coordination | Underlying Mechanism | Potential Application |
| Color/Absorption | Appearance of new absorption bands in the visible spectrum. nih.gov | Introduction of Metal-to-Ligand Charge Transfer (MLCT) excited states. nih.govosti.govresearchgate.net | Dyes, Optical Filters, Light-Harvesting Materials |
| Luminescence | Potential for phosphorescence from triplet MLCT states. nih.gov | Spin-orbit coupling introduced by the heavy metal atom facilitates intersystem crossing. | Organic Light-Emitting Diodes (OLEDs), Photoluminescent Sensors |
| Electronic Properties | Alteration of HOMO/LUMO energy levels and reduction of the band gap. mdpi.com | Hybridization of metal d-orbitals with ligand π-orbitals. | Organic Semiconductors, Field-Effect Transistors |
| Nonlinear Optics | Enhancement of molecular hyperpolarizability (β). | Increased intramolecular charge-transfer upon excitation. | Electro-optic Modulators, Frequency Doubling |
Synthesis and Investigation of 4,4 Thiophene 2,5 Diyl Dibenzonitrile Derivatives and Analogues
Modification of the Thiophene (B33073) Ring (e.g., Substitution, Oxidation)
Modifications to the central thiophene ring of 4,4'-(thiophene-2,5-diyl)dibenzonitrile are a key strategy for tuning the electronic properties of the molecule. The introduction of substituents at the 3- and 4-positions of the thiophene ring can significantly alter the molecule's conformation and electronic nature. For instance, introducing electron-donating groups can increase the electron density of the thiophene ring, affecting its conductivity and optical properties.
A common strategy for introducing amino groups, which are strong electron donors, onto a thiophene ring involves a nitration-reduction sequence. This process starts with the electrophilic nitration of the thiophene ring, followed by the reduction of the nitro groups to amines. For example, 2,5-dibromo-3,4-dinitrothiophene (B14878) can be synthesized and then reduced to yield 3,4-diaminothiophene (B2735483) using reagents like tin(II) chloride in hydrochloric acid. This approach allows for the creation of electron-rich thiophene cores within larger conjugated systems.
Functionalization of Peripheral Phenyl Rings and Cyano Groups
The peripheral phenyl rings and terminal cyano groups of the this compound scaffold offer additional sites for chemical modification. Functionalization of the phenyl rings can be achieved through electrophilic substitution reactions, allowing for the introduction of various functional groups that can fine-tune the molecule's solubility, solid-state packing, and electronic properties.
The cyano (CN) groups are strong electron-withdrawing groups and play a crucial role in the molecule's acceptor properties. These groups can be further functionalized. For example, they can be converted into other electron-accepting moieties or used as reactive handles for further synthetic transformations. One notable transformation is the conversion of nitriles to tetrazoles, which can alter the electronic and photophysical properties of the molecule.
In related systems, the reactivity of groups attached to a thiophene core has been demonstrated. For example, the 2-amino group on a substituted tetrahydrobenzo[b]thiophene derivative readily reacts with acetic anhydride (B1165640) to form the corresponding N-acetyl derivative, showcasing the potential for functionalizing peripheral groups. scirp.org Similarly, a primary aromatic amine on a thiophene derivative can be used for further heterocyclizations. scirp.orgresearchgate.net
Development of Extended π-Conjugated Architectures Based on the Core Scaffold
The this compound core is an excellent building block for creating larger, extended π-conjugated systems such as oligomers and polymers. These extended architectures are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their enhanced charge transport properties and tunable optical characteristics.
Polymerization can be achieved through various cross-coupling reactions, such as Suzuki or Stille coupling, by first functionalizing the core molecule with appropriate reactive groups (e.g., boronic esters or stannanes). This allows for the linking of multiple thiophene-dibenzonitrile units to form polymers with high molecular weights and well-defined structures. For example, donor-acceptor π-conjugated polymers have been synthesized using Suzuki and Stille coupling methods, resulting in materials with good thermal stability and hole mobility. rsc.org
The extension of the π-system can also be achieved by fusing aromatic rings to the core structure. This approach leads to more rigid and planar molecules with smaller energy gaps, which is beneficial for applications requiring absorption of lower energy light. The introduction of thiophene units into a π-system can lead to better coplanarity and stronger π-π stacking interactions in the solid state, which can improve charge transport. mdpi.com The properties of such extended systems are highly dependent on their size and geometry. nih.gov
Comparative Studies of Structure-Electronic Property Relationships in Related Systems
Understanding the relationship between the molecular structure and the resulting electronic properties is crucial for the rational design of new materials. Comparative studies involving analogues of this compound, where the central thiophene ring is replaced by other heterocyclic or aromatic systems (e.g., furan, pyridine, or benzene), provide valuable insights.
Theoretical calculations, such as those using density functional theory (DFT), are often employed to complement experimental findings. These studies can predict how changes in the molecular structure, such as altering the central aromatic core or introducing different substituents, will affect the frontier molecular orbital (HOMO and LUMO) energy levels, the intramolecular charge transfer characteristics, and the optical absorption and emission spectra.
For instance, a comparison of materials where a phenyl ring is replaced by a thiophene ring has shown that the thiophene-containing derivatives exhibit broader and redshifted absorption spectra. mdpi.com This is attributed to the increased donor-acceptor character and enhanced intramolecular charge transfer in the thiophene-based systems. mdpi.com Such studies highlight the stronger electron-donating nature of the thiophene ring compared to a phenyl ring in these conjugated systems.
| Monomer Type | Polymer | Optical Bandgap (eV) | Hole Mobility (cm²/V·s) |
| Thiophene-based | PCBTTD | 2.1 | 4.36 x 10⁻⁴ |
| Thiophene-based | PTTPBT | 2.1 | 2.36 x 10⁻⁴ |
| Thiophene-based | PTPDPBT | 1.9 | 2.18 x 10⁻⁴ |
This table presents data on thiophene-based donor-acceptor polymers, illustrating how structural modifications can influence their electronic properties. rsc.org
Design of Donor-π-Acceptor (D-π-A) Chromophores Employing the Thiophene-Dibenzonitrile Core
The inherent structure of this compound, with an electron-rich thiophene core (π-bridge) and electron-withdrawing cyanophenyl groups (acceptors), makes it an excellent scaffold for the design of donor-π-acceptor (D-π-A) chromophores. By attaching a suitable electron-donating group to the thiophene ring or the phenyl rings, a classic D-π-A architecture can be realized.
These D-π-A molecules are known for their strong intramolecular charge transfer (ICT) upon photoexcitation, which gives rise to interesting photophysical properties, such as large Stokes shifts and high fluorescence quantum yields. These properties are highly desirable for applications in bio-imaging, sensing, and nonlinear optics. mdpi.com
Q & A
Q. What are the optimal synthetic routes for 4,4'-(thiophene-2,5-diyl)dibenzonitrile, and how can reaction conditions be optimized?
The compound is synthesized via a two-step approach:
- Step 1 : Suzuki coupling between thiophene-2,5-diyldiboronic acid and 4-bromobenzaldehyde to yield 4,4′-(thiophene-2,5-diyl)dibenzaldehyde.
- Step 2 : Knoevenagel condensation with 2-pyridylacetonitrile under basic conditions (e.g., piperidine catalyst in ethanol) . Optimization involves monitoring reaction temperature (typically 80–100°C for Suzuki coupling) and stoichiometric ratios (e.g., 1:2 for boronic acid:aryl halide). Purity is confirmed via HPLC or TLC, with yields improved by inert atmosphere (N₂/Ar) .
Q. What crystallographic data are critical for structural validation of this compound?
Key parameters include:
- Crystal system : Monoclinic, space group P2₁/n
- Unit cell dimensions :
- a = 5.4557 Å, b = 19.467 Å, c = 15.592 Å
- β = 91.89°, V = 1655.1 ų, Z = 4
Data collection uses a Nonius Kappa CCD diffractometer with ω/φ scans (19547 measured reflections). Refinement via SHELXL ensures accuracy in bond lengths/angles .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Peaks at δ = 7.6–8.3 ppm (aromatic protons) and 113–150 ppm (nitrile and thiophene carbons) .
- Mass spectrometry (EI) : Base peak at m/z = 282 (M⁺) with fragmentation patterns confirming molecular integrity .
- FTIR : Key stretches include ν(C≡N) ~2220 cm⁻¹ and ν(C–S) ~690 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives for optoelectronic applications?
- TD-DFT modeling : Predicts electronic transitions (e.g., HOMO-LUMO gaps) to tailor absorption/emission properties. For example, symmetrical substitution (e.g., triphenylamine groups) enhances charge transport in perovskite solar cells .
- SCAPS-1D simulations : Optimize layer thickness (e.g., 50–100 nm for hole-transport layers) and defect densities to achieve >30% photovoltaic efficiency .
Q. What strategies resolve contradictions in fluorescence quantum yield (QY) measurements?
Discrepancies arise from solvent polarity, aggregation states, or excitation wavelength. Methodological solutions:
- Solvent screening : Use THF–water mixtures to probe aggregation-induced emission (AIE) effects .
- Absolute QY calibration : Employ integrating spheres with standardized dyes (e.g., quinine sulfate) .
- Concentration control : Dilute solutions (<10⁻⁵ M) minimize self-absorption artifacts .
Q. How are structural dynamics probed in supramolecular assemblies of this compound?
- Microscopy : TEM/SEM imaging of nanofibers formed in THF–water (e.g., 90:10 v/v) .
- Spectroscopy : Time-resolved fluorescence decay assays (e.g., biexponential fits for monomer vs. aggregate lifetimes) .
- XRD : Compare experimental patterns with simulated data from single-crystal structures to validate packing modes .
Q. What are the challenges in refining crystallographic data for polymorphic forms?
- Data collection : High-resolution (<0.8 Å) datasets reduce thermal displacement parameter (Ueq) errors .
- Software : SHELXL’s TWIN/BASF commands handle twinning, while OLEX2 GUI aids visualization .
- Validation : Check R-factor convergence (R₁ < 5%) and Fo/Fc maps for residual electron density .
Methodological Notes
- Synthetic reproducibility : Always degas solvents (e.g., ethanol for Knoevenagel) to prevent oxidation byproducts .
- Crystallization : Slow evaporation from DCM/hexane (1:3) yields diffraction-quality crystals .
- Data archiving : Deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
